molecular formula C14H14 B1266216 1-Benzyl-3-methylbenzene CAS No. 620-47-3

1-Benzyl-3-methylbenzene

Cat. No.: B1266216
CAS No.: 620-47-3
M. Wt: 182.26 g/mol
InChI Key: KSYQGOYOIKQFNA-UHFFFAOYSA-N
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Description

1-Benzyl-3-methylbenzene, also known as 3-methylbenzylbenzene, is an aromatic hydrocarbon with the molecular formula C14H14. It consists of a benzene ring substituted with a benzyl group and a methyl group. This compound is part of the larger family of methylbenzenes, which are known for their unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-methylbenzene can be synthesized through several methods, including:

    Friedel-Crafts Alkylation: This method involves the alkylation of toluene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

    Grignard Reaction: Another method involves the reaction of benzylmagnesium chloride with 3-methylbenzyl chloride. This reaction is carried out in anhydrous ether or tetrahydrofuran (THF) as the solvent.

Industrial Production Methods: Industrial production of this compound often utilizes the Friedel-Crafts alkylation method due to its efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

1-Benzyl-3-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) to form benzoic acid derivatives.

    Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas to form the corresponding alkane.

    Electrophilic Aromatic Substitution: This compound can undergo electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation. For example, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4) yields nitro derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4, H2CrO4

    Reduction: Pd/C, H2

    Substitution: HNO3, H2SO4, Br2, FeBr3

Major Products Formed:

    Oxidation: Benzoic acid derivatives

    Reduction: Corresponding alkanes

    Substitution: Nitro, sulfonic, and halogenated derivatives

Scientific Research Applications

1-Benzyl-3-methylbenzene has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex aromatic compounds and as a model compound in studying aromatic substitution reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals, fragrances, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-methylbenzene in chemical reactions involves the interaction of its aromatic ring with electrophiles or nucleophiles. The benzyl group and methyl group can influence the reactivity of the benzene ring, directing the substitution to specific positions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

1-Benzyl-3-methylbenzene can be compared with other similar compounds such as:

    Toluene (Methylbenzene): Toluene has a single methyl group attached to the benzene ring, making it less complex than this compound.

    Benzylbenzene: This compound has a benzyl group attached to the benzene ring without the additional methyl group.

    Xylenes (Dimethylbenzenes): Xylenes have two methyl groups attached to the benzene ring, differing in the position of the methyl groups (ortho, meta, para).

Uniqueness: this compound is unique due to the presence of both a benzyl group and a methyl group on the benzene ring, which influences its chemical reactivity and applications.

Properties

IUPAC Name

1-benzyl-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14/c1-12-6-5-9-14(10-12)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYQGOYOIKQFNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90211042
Record name 3-Methyldiphenylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90211042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620-47-3
Record name m-Benzyltoluene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=620-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Benzyltoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyldiphenylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90211042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BENZYLTOLUENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPP2OQ6ON5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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